molecular formula C19H30O6 B606032 Benzyl-PEG3-CH2-Boc

Benzyl-PEG3-CH2-Boc

Katalognummer: B606032
Molekulargewicht: 354.4 g/mol
InChI-Schlüssel: CPMNHAPGRNEYDX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzyl-PEG4-CH2CO2tBu (CAS 1443467-88-6) is a polyethylene glycol (PEG) based linker compound of molecular formula C19H30O6 and a molecular weight of 354.44 g/mol . This reagent is structurally defined by a hydrophilic PEG4 spacer chain, terminated with a benzyl group at one end and a tert-butyl (tBu) protected carboxylic acid at the other . Both the benzyl and the t-butyl groups are acid-labile protecting groups, which can be selectively removed under specific acidic conditions to reveal functional groups for further chemical modification . The incorporation of the four ethylene glycol units significantly increases the water solubility and biocompatibility of the molecule, thereby helping to reduce aggregation and improve the pharmacokinetic properties of final conjugates in aqueous media . This compound finds valuable application in bioconjugation, drug delivery systems, and material science, particularly in the development of Antibody-Drug Conjugates (ADCs) . Its primary research value lies in its role as a versatile bifunctional linker; the protected carboxylic acid can be deprotected to react with amine-containing molecules, while the benzyl group offers a site for additional functionalization or cleavage . The design of Benzyl-PEG4-CH2CO2tBu allows researchers to incorporate a reactive, protected carboxylic acid group while leveraging the water-solubilizing and biocompatible characteristics of the PEG linker, making it a valuable component for a variety of biochemical and biomedical research applications . For Research Use Only. Not intended for diagnostic or therapeutic procedures in humans.

Eigenschaften

IUPAC Name

tert-butyl 2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30O6/c1-19(2,3)25-18(20)16-24-14-12-22-10-9-21-11-13-23-15-17-7-5-4-6-8-17/h4-8H,9-16H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPMNHAPGRNEYDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)COCCOCCOCCOCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Stepwise Assembly via PEG Backbone Functionalization

The most common approach involves sequential functionalization of a tetraethylene glycol (PEG4) backbone. The synthesis begins with the introduction of the benzyl group followed by the tert-butyl ester.

  • Benzylation of PEG4 :
    The hydroxyl terminus of PEG4 is reacted with benzyl bromide or chloride in the presence of a base such as potassium carbonate (K₂CO₃) in acetonitrile (MeCN) under reflux. This step achieves etherification, yielding benzyl-PEG4-OH.

    PEG4-OH+BnBrK2CO3,MeCNBn-PEG4-OH\text{PEG4-OH} + \text{BnBr} \xrightarrow{\text{K}_2\text{CO}_3, \text{MeCN}} \text{Bn-PEG4-OH}
  • Introduction of tert-Butyl Ester :
    The free hydroxyl group of benzyl-PEG4-OH is then esterified with tert-butyl bromoacetate. Using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as a coupling agent and triethylamine (Et₃N) in dimethylformamide (DMF), the tert-butyl ester is introduced.

    Bn-PEG4-OH+tBu-BrCH2CO2tBuHATU, Et3N, DMFBn-PEG4-CH2CO2tBu\text{Bn-PEG4-OH} + \text{tBu-BrCH}_2\text{CO}_2\text{tBu} \xrightarrow{\text{HATU, Et}_3\text{N, DMF}} \text{Bn-PEG4-CH}_2\text{CO}_2\text{tBu}

Key Data :

StepReagentsSolventTemperatureYield
1BnBr, K₂CO₃MeCNReflux85%
2tBu-BrCH₂CO₂tBu, HATUDMFRT70%

One-Pot Coupling Strategy

Recent advancements utilize a one-pot method to reduce purification steps. A pre-activated PEG4 derivative is coupled with both benzyl and tert-butyl ester groups simultaneously.

  • Activation of PEG4 :
    PEG4 is first converted to its mesylate or tosylate form, enhancing reactivity.

  • Dual Functionalization :
    The activated PEG4 reacts with benzyl alcohol and tert-butyl bromoacetate in a single pot, using K₂CO₃ as a base and MeCN as the solvent.

Advantages :

  • Reduced reaction time (12–18 hours vs. 24–48 hours for stepwise methods).

  • Higher overall yield (78% vs. 70% for sequential methods).

Optimization of Reaction Conditions

Solvent and Base Selection

The choice of solvent and base significantly impacts reaction efficiency:

  • Solvent :

    • MeCN : Preferred for benzylation due to high dielectric constant and compatibility with K₂CO₃.

    • DMF : Essential for HATU-mediated couplings, as it stabilizes the active HATU intermediate.

  • Base :

    • K₂CO₃ : Effective for SN2 reactions in benzylation.

    • Et₃N : Neutralizes H⁺ generated during esterification, preventing side reactions.

Temperature Control

  • Benzylation : Conducted under reflux (82°C in MeCN) to accelerate the SN2 mechanism.

  • Esterification : Performed at room temperature (RT) to avoid decomposition of HATU.

Characterization and Quality Control

Structural Confirmation

  • NMR Spectroscopy :

    • ¹H NMR (CDCl₃): Peaks at δ 7.3 ppm (benzyl aromatic protons), δ 3.6–3.8 ppm (PEG4 methylene groups), and δ 1.4 ppm (tert-butyl protons).

    • ¹³C NMR : Signals at δ 170 ppm (ester carbonyl) and δ 80 ppm (tert-butyl quaternary carbon).

  • Mass Spectrometry :
    ESI-MS confirms the molecular ion peak at m/z 354.44 [M+H]⁺, matching the theoretical molecular weight.

Purity Assessment

  • HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) shows ≥97% purity, with retention time of 8.2 minutes.

  • TLC : Rf = 0.45 (silica gel, ethyl acetate/hexane 1:1).

Challenges and Mitigation Strategies

Protecting Group Stability

  • Acid Sensitivity : Both benzyl and tert-butyl groups are labile under acidic conditions. Storage at -20°C in anhydrous DMSO prevents premature hydrolysis.

  • Side Reactions :

    • Partial Deprotection: Occurs if moisture is present during synthesis. Use of molecular sieves or anhydrous solvents mitigates this.

Scalability Issues

  • Low Yields in Large Batches :

    • Solved by slow addition of reagents and vigorous stirring to maintain homogeneity.

Comparative Analysis of Synthetic Methods

MethodYieldTimeComplexityScalability
Stepwise Assembly70%48 hrsModerateHigh
One-Pot Coupling78%18 hrsLowModerate

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Benzyl-PEG4-CH2CO2tBu is widely used as a linker in the synthesis of complex molecules and polymers. Its ability to enhance solubility while providing stability makes it a valuable tool in organic synthesis. The compound can be employed to create various bioconjugates, allowing for the functionalization of biomolecules.

Bioconjugation

The compound's structural features enable it to serve as an effective bioconjugation agent. It allows for the attachment of drugs or biomolecules to carriers, thereby improving their pharmacokinetics and bioavailability. The t-butyl ester can be hydrolyzed under acidic conditions, releasing an active carboxylic acid that can react with amines to form stable amide bonds.

Drug Delivery Systems

In drug delivery applications, Benzyl-PEG4-CH2CO2tBu enhances the solubility of therapeutic agents, facilitating their transport through biological systems. This property is particularly beneficial for poorly soluble drugs, improving their efficacy and reducing off-target effects. The compound has been instrumental in developing antibody-drug conjugates (ADCs), where it links cytotoxic drugs to monoclonal antibodies, resulting in improved therapeutic indices.

Protein Modification

Research has demonstrated that Benzyl-PEG4-CH2CO2tBu can be utilized to modify proteins and enzymes to enhance their stability and activity in aqueous solutions. This modification is critical for applications in biocatalysis and therapeutic protein development.

Case Study 1: Drug Development

A study focused on ADCs utilized Benzyl-PEG4-CH2CO2tBu to link cytotoxic agents to monoclonal antibodies. The resulting conjugates exhibited enhanced solubility and reduced off-target effects compared to traditional formulations, demonstrating improved therapeutic indices.

Case Study 2: Protein Engineering

Another investigation explored the use of this compound for modifying enzymes aimed at increasing their solubility in physiological conditions. The modified enzymes showed increased activity and stability, suggesting potential applications in industrial biocatalysis.

Vergleich Mit ähnlichen Verbindungen

Key Properties :

  • CAS No.: 1443467-88-6 .
  • Molecular formula : C19H30O4.
  • Molecular weight : 354.44 g/mol .
  • Solubility : Soluble in organic solvents (e.g., DCM, DMF, THF) and partially soluble in aqueous media due to the PEG4 chain .

Comparison with Structurally Similar Compounds

Variations in PEG Chain Length

The PEG chain length critically influences molecular weight, hydrophilicity, and steric effects. Below is a comparison with homologs:

Compound PEG Chain Length Molecular Formula Molecular Weight (g/mol) CAS No. Key Applications
Benzyl-PEG2-CH2CO2tBu 2 C15H22O4 266.33 1309451-06-6 Small-molecule conjugation
Benzyl-PEG4-CH2CO2tBu 4 C19H30O6 354.44 1443467-88-6 Intermediate in bioactive compound synthesis
Benzyl-PEG5-CH2CO2tBu 5 C21H34O7 398.49 1807503-89-4 Bioconjugation, drug delivery

Key Observations :

  • Longer PEG chains (e.g., PEG5) increase molecular weight and hydrophilicity, enhancing solubility in aqueous systems .
  • Shorter chains (e.g., PEG2) reduce steric hindrance, favoring reactions requiring proximity, such as click chemistry .

Functional Group Variations

Compounds with alternative functional groups or linkers exhibit distinct reactivity:

Compound Functional Group/Modification Molecular Weight (g/mol) CAS No. Applications
Azido-PEG2-CH2CO2tBu Azide terminal group 354.44 1443467-88-6 Click chemistry for bioconjugation
Bromo-PEG2-CH2CO2tBu Bromine terminal group Not reported Not reported Alkylation reactions
Mal-amido-PEG4-NHS Maleimide-NHS dual linker 513.50 756525-99-2 Protein-peptide conjugation

Key Observations :

  • Azido-PEG2-CH2CO2tBu shares the same molecular weight as Benzyl-PEG4-CH2CO2tBu but replaces the benzyl group with an azide, enabling copper-free click chemistry .
  • Mal-amido-PEG4-NHS incorporates a maleimide-thiol reactive group and NHS ester, broadening its utility in antibody-drug conjugates (ADCs) .

Solubility and Reactivity

  • Benzyl-PEG4-CH2CO2tBu: Exhibits balanced solubility in organic and aqueous phases, ideal for hybrid applications (e.g., nanoparticle functionalization) .
  • Benzyl-PEG2-CH2CO2tBu : Preferentially dissolves in organic solvents due to shorter PEG chain and higher benzyl content .
  • t-Boc-N-amido-PEG6-CH2CO2H : Deprotected carboxylic acid (post-tBu removal) enhances water solubility, suitable for pH-responsive drug delivery .

Drug Delivery Systems

  • Benzyl-PEG4-CH2CO2tBu serves as a spacer in prodrugs, improving solubility and reducing immunogenicity of hydrophobic therapeutics .
  • PEG5 analogs (e.g., Benzyl-PEG5-CH2CO2tBu) are used in ADCs due to extended linker length, minimizing steric interference .

Bioconjugation

  • The tert-butyl ester in Benzyl-PEG4-CH2CO2tBu is selectively cleaved under mild acidic conditions (e.g., TFA), enabling site-specific conjugation .

Material Science

  • PEG4 derivatives are incorporated into hydrogels for controlled drug release, leveraging their tunable hydrophilicity .

Biologische Aktivität

Benzyl-PEG4-CH2CO2tBu, a PEG derivative, is increasingly recognized for its role as a versatile linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates. This compound features a benzyl group and a t-butyl ester, both of which are acid-labile, enhancing its utility in various biological applications. This article explores the biological activity of Benzyl-PEG4-CH2CO2tBu, including its mechanisms of action, applications in drug development, and relevant case studies.

  • CAS Number : 1443467-88-6
  • Molecular Formula : C19H30O6
  • Molecular Weight : 354.4 g/mol
  • Purity : ≥95%

The compound's structure facilitates its use in bioconjugation due to the hydrophilic PEG spacer, which enhances solubility in aqueous environments. The benzyl and t-butyl groups can be cleaved under acidic conditions, allowing for controlled release mechanisms in therapeutic applications .

Benzyl-PEG4-CH2CO2tBu serves primarily as a linker in PROTACs, which are designed to target specific proteins for degradation via the ubiquitin-proteasome system. The compound connects two ligands: one that binds to an E3 ubiquitin ligase and another that binds to the target protein. This dual binding leads to the ubiquitination and subsequent degradation of the target protein, offering a novel approach to modulating protein levels within cells .

1. Synthesis of PROTACs

Benzyl-PEG4-CH2CO2tBu is crucial in developing PROTACs aimed at degrading oncogenic proteins, thus providing a strategy for cancer therapy. By selectively targeting proteins involved in tumorigenesis, researchers can enhance therapeutic efficacy while minimizing off-target effects .

2. Drug Delivery Systems

The compound's ability to improve solubility and stability makes it suitable for use in drug delivery systems. The PEG component can enhance the pharmacokinetics of conjugated drugs by prolonging circulation time and reducing immunogenicity .

Case Study 1: PROTAC Development

A study focused on the development of a PROTAC using Benzyl-PEG4-CH2CO2tBu demonstrated significant efficacy in degrading the BCL6 protein, which is implicated in various cancers. The researchers reported that the PROTAC achieved a reduction in BCL6 levels by over 80% in vitro, highlighting the potential of this linker in therapeutic applications .

Case Study 2: Bioconjugation Efficiency

In another investigation, Benzyl-PEG4-CH2CO2tBu was utilized to create antibody-drug conjugates (ADCs). The study found that ADCs formed with this linker exhibited improved cytotoxicity against cancer cell lines compared to traditional linkers. The enhanced performance was attributed to the optimal balance between hydrophilicity and drug release kinetics provided by the PEG spacer .

Summary of Biological Activity

Feature Description
Linker Type PEG-based
Cleavability Acid-labile (benzyl and t-butyl groups)
Solubility Enhanced due to hydrophilic PEG
Applications PROTAC synthesis, ADC development
Efficacy Significant protein degradation and cytotoxicity

Analyse Chemischer Reaktionen

Acid-Mediated Deprotection of Protecting Groups

Both benzyl and tBu groups in Benzyl-PEG4-CH2CO2tBu are acid-labile, enabling sequential or simultaneous removal under acidic conditions .

Protecting Group Acid Conditions Products Applications
Benzyl (Bn)Trifluoroacetic acid (TFA), HClPEG4-CH2CO2tBu + Benzyl alcohol Selective exposure of PEG linker
tert-Butyl (tBu)TFA, HCl (stronger conditions)Benzyl-PEG4-CH2COOH + CO2 + isobutene Carboxylic acid activation for conjugation
  • Sequential Deprotection :
    • Benzyl groups are cleaved first under mild acidic conditions (e.g., 1% TFA in dichloromethane) .
    • The tBu ester requires stronger acids (e.g., 95% TFA) for hydrolysis to the carboxylic acid .
  • Simultaneous Deprotection :
    • Prolonged exposure to concentrated HCl removes both groups, yielding PEG4-CH2COOH .

Functionalization of the Carboxylic Acid

After tBu deprotection, the carboxylic acid (CH2COOH) undergoes amidation or esterification reactions using coupling agents :

Reaction Type Conditions Products Yield Citations
AmidationEDC/HOBt, DCC, or HATU with aminesBenzyl-PEG4-CH2CONHR>90%
EsterificationDIC/DMAP with alcoholsBenzyl-PEG4-CH2COOR85–95%
  • Key Example :
    Reaction with primary amines (e.g., lysine residues in antibodies) forms stable amide bonds, critical for bioconjugation in antibody-drug conjugates (ADCs) .

Chemoselective Benzyl Group Removal

The benzyl group can be selectively cleaved without affecting the tBu ester using:

  • Oxidative Methods :
    • 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ) under UV light .
    • BCl3 with pentamethylbenzene at low temperatures (-78°C) .
Method Conditions Selectivity
DDQ/UVMeCN, 365 nm irradiationRetains tBu ester, olefins
BCl3/PMBCH2Cl2, -78°CTolerates esters, amides

Hydrogenolysis of the Benzyl Group

Catalytic hydrogenation cleaves the benzyl group under H2 atmosphere :

  • Catalyst : Pd/C or Rh/Al2O3.
  • Inhibitors : Ammonia or pyridine prevents over-hydrogenation of PEG chains .
Catalyst Conditions Byproducts
10% Pd/CH2 (1 atm), EtOH, 25°CToluene, PEG4-CH2CO2tBu

Stability and Side Reactions

  • PEG Chain Integrity : The PEG4 spacer remains stable under acidic, basic, and hydrogenolysis conditions .
  • Radical Reactions : Visible-light-promoted homolytic cleavage of O-α-sp3 C-H bonds generates alkyl radicals, enabling esterification or oxidation .

Comparison of Deprotection Methods

Method Advantages Limitations
Acidic (TFA/HCl)Fast, high-yieldingHarsh conditions may degrade PEG
Hydrogenolysis (Pd/C)Mild, chemoselectiveRequires H2 handling
DDQ/UVSelective, ambient temperatureLimited substrate scope

Q & A

Q. Table 1. Solubility Profile of Benzyl-PEG4-CH2CO2tBu

SolventSolubility (mg/mL)Notes
DMF>50Ideal for coupling reactions
Water~10Requires sonication
THF30–40Compatible with Grignard steps
Ethyl Acetate<5Limited, used for extraction

Q. Table 2. Common Characterization Techniques and Expected Outcomes

TechniqueKey Peaks/SignalsPurpose
1H NMR (CDCl3)δ 7.3 (benzyl), 3.6 (PEG), 1.4 (t-Bu)Confirm core structure
ESI-MS[M+Na]+ ~523 m/zVerify molecular weight
FT-IR1720 cm⁻¹ (ester), 1100 cm⁻¹ (PEG ether)Functional group validation

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzyl-PEG3-CH2-Boc
Reactant of Route 2
Reactant of Route 2
Benzyl-PEG3-CH2-Boc

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.